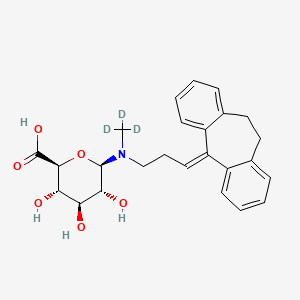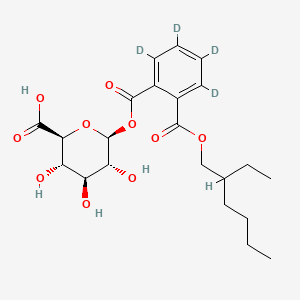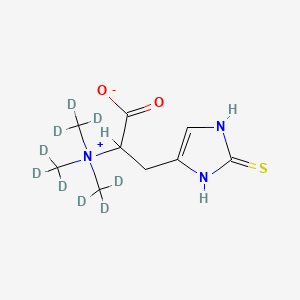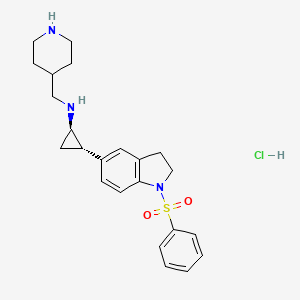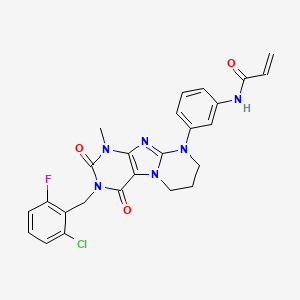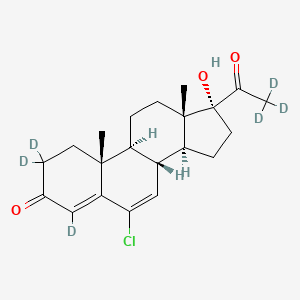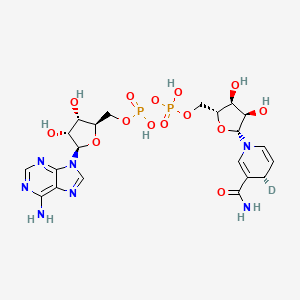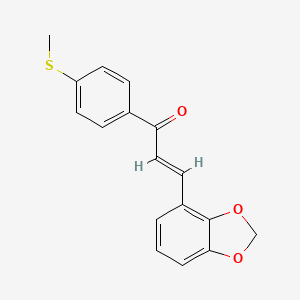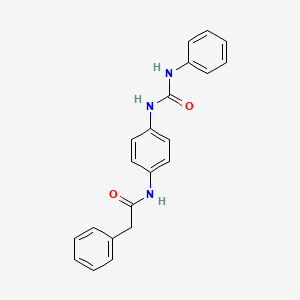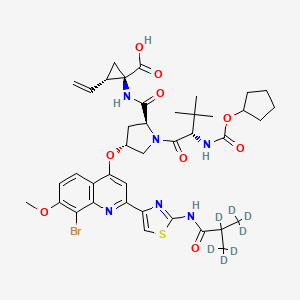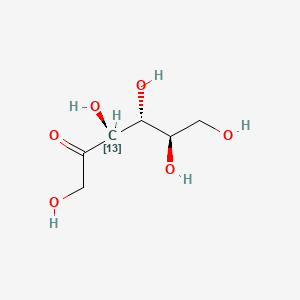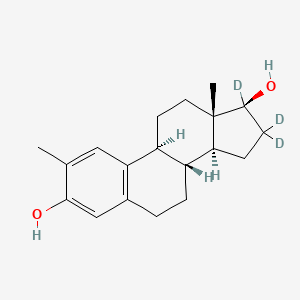
Cinitapride-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cinitapride-d5 is a deuterium-labeled derivative of Cinitapride, a benzamide with gastroprokinetic and antiemetic properties. It is primarily used in scientific research as a tracer for quantitation during the drug development process . Cinitapride itself is used to treat gastrointestinal motility disorders such as gastroesophageal reflux disease, non-ulcer dyspepsia, and delayed gastric emptying .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cinitapride-d5 involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the Cinitapride molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium atoms. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. general methods for deuterium labeling include catalytic hydrogen-deuterium exchange and the use of deuterated reagents .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment for handling deuterated compounds and rigorous quality control measures to verify the incorporation of deuterium into the final product .
化学反应分析
Types of Reactions
Cinitapride-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
科学研究应用
Cinitapride-d5 is primarily used in scientific research as a tracer for quantitation during the drug development process. Its applications include:
Chemistry: Used in studies involving the synthesis and characterization of deuterated compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of Cinitapride in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Cinitapride.
作用机制
Cinitapride-d5, like Cinitapride, acts as an agonist at 5-HT1 and 5-HT4 receptors and as an antagonist at 5-HT2 receptors. This dual activity enhances gastrointestinal motility and exerts antiemetic effects. The molecular targets include serotonin receptors, which play a crucial role in regulating gastrointestinal motility and secretion .
相似化合物的比较
Similar Compounds
Similar compounds to Cinitapride include other prokinetic agents such as:
- Metoclopramide
- Domperidone
- Itopride
- Mosapride
- Levosulpiride
Uniqueness
Cinitapride-d5 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. Deuterium-labeled compounds are more stable and can be easily traced in metabolic studies, making them valuable tools in drug development and pharmacokinetic studies .
属性
分子式 |
C21H30N4O4 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC 名称 |
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-5-nitro-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide |
InChI |
InChI=1S/C21H30N4O4/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26)/i1D3,2D2 |
InChI 键 |
ZDLBNXXKDMLZMF-ZBJDZAJPSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N |
规范 SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


